
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group with isopropyl substituents and an indole moiety, making it a unique and potentially significant molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Step 1: Preparation of the isocyanate precursor by reacting 2,6-bis(1-methylethyl)phenylamine with phosgene.
Step 2: Reaction of the isocyanate with the amine derivative of 1-(1-methyl-1H-indol-3-yl)cyclobutylmethane under controlled conditions to form the urea compound.
Industrial Production Methods
Industrial production methods for such complex ureas often involve:
Large-scale synthesis: using batch reactors.
Purification: through crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and indole groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation products: Phenolic derivatives, quinones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Use as a precursor in the synthesis of advanced materials or specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of particular biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea derivatives: Compounds with similar urea moieties but different substituents.
Indole derivatives: Compounds featuring the indole structure but with different functional groups.
Uniqueness
Structural Complexity: The combination of phenyl, isopropyl, and indole groups makes it unique.
Its unique structure may offer advantages in specific research or industrial applications.
Eigenschaften
| 145131-33-5 | |
Molekularformel |
C27H35N3O |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclobutyl]methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-18(2)20-11-8-12-21(19(3)4)25(20)29-26(31)28-17-27(14-9-15-27)23-16-30(5)24-13-7-6-10-22(23)24/h6-8,10-13,16,18-19H,9,14-15,17H2,1-5H3,(H2,28,29,31) |
InChI-Schlüssel |
SEBKBSAEZUJPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCC2)C3=CN(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
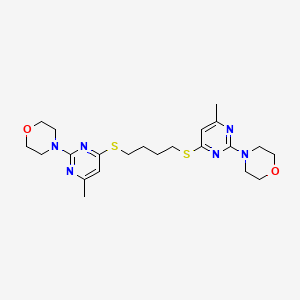
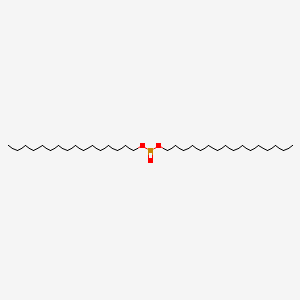

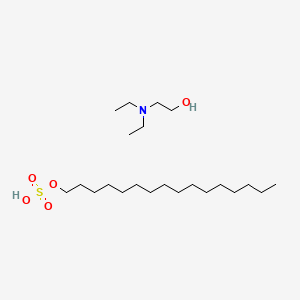
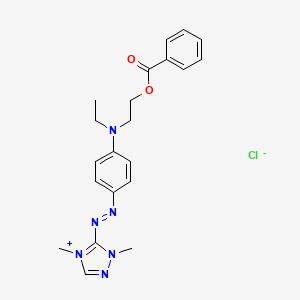
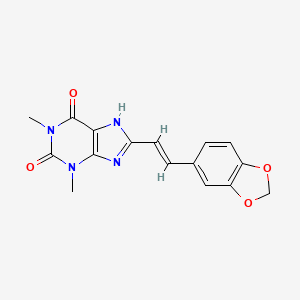

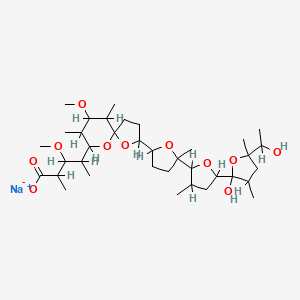
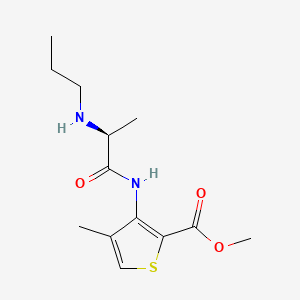
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
